5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Catalog No.
S992189
CAS No.
27330-18-3
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

CAS Number

27330-18-3

Product Name

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

IUPAC Name

5-(hydroxymethyl)-1-methylpyridin-2-one

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-8-4-6(5-9)2-3-7(8)10/h2-4,9H,5H2,1H3

InChI Key

JTHPCDBYSXVGFM-UHFFFAOYSA-N

SMILES

CN1C=C(C=CC1=O)CO

Canonical SMILES

CN1C=C(C=CC1=O)CO

Chemical Properties and Potential Applications

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (5-HMP) is a heterocyclic molecule containing a pyridine ring with a hydroxymethyl group at the 5th position and a methyl group at the 1st position. PubChem, a database of chemical information from the National Institutes of Health, provides details on its structure and properties [].

Scientific research into 5-HMP is ongoing, but limited information is publicly available. Some potential applications based on its structure include:

  • Organic synthesis: The presence of the reactive hydroxyl group suggests potential applications of 5-HMP as a building block in the synthesis of more complex molecules.
  • Medicinal chemistry: The pyridine ring is a common core structure found in many biologically active molecules []. This raises the possibility that 5-HMP could serve as a starting material for the development of new drugs.

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of approximately 139.154 g/mol. It features a pyridine ring substituted with a hydroxymethyl group and a methyl group, contributing to its unique chemical properties. The compound is known for its versatility in organic synthesis, serving as a key building block in various

There is no current information available on the specific mechanism of action of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one.

Safety information for 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is not available in scientific literature. Pyridinones, in general, can exhibit some toxicity and may be irritating. Always handle unknown compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Future Research Directions

  • Synthesis and characterization of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one.
  • Investigation of its chemical reactivity and potential for further functionalization.
  • Exploration of its biological properties and potential applications in medicinal chemistry.

This compound can undergo several chemical transformations due to the presence of reactive functional groups:

  • Alkylation: The hydroxymethyl group can facilitate further alkylation reactions, allowing for the introduction of various alkyl chains.
  • Acylation: The compound can participate in acylation reactions, leading to the formation of esters or amides.
  • Cyclization: It can also engage in cyclization reactions, forming more complex cyclic structures that are valuable in medicinal chemistry.

These reactions highlight the compound's potential as a precursor for synthesizing diverse functionalized molecules .

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential effects on various biological targets, including:

  • Antimicrobial Activity: Some derivatives of this compound have shown effectiveness against certain bacterial strains.
  • Antioxidant Properties: The compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.

Research into its specific biological mechanisms is ongoing, and its derivatives are being explored for therapeutic applications .

Several methods exist for synthesizing 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one:

  • Hydroxymethylation of Pyridinones: This method involves the introduction of a hydroxymethyl group into existing pyridinone structures through formaldehyde or similar reagents under controlled conditions.
  • Methylation Reactions: Methylating agents can be employed to introduce the methyl group at the desired position on the pyridine ring.
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis strategies that combine multiple steps into a single reaction vessel, enhancing efficiency and yield.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and industrial applications .

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in developing drugs due to its biological activities.
  • Agrochemicals: Serves as a component in pesticide formulations.
  • Material Science: Acts as a building block for creating advanced materials with specific properties.

Its versatility makes it an essential compound in both academic research and industrial applications .

Studies on interaction properties reveal that 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one can interact with various biological macromolecules. These interactions are critical for understanding its pharmacodynamics and potential therapeutic uses. Research indicates that it may bind to specific enzymes or receptors, influencing biochemical pathways and cellular responses.

Further investigation into its interactions with other compounds could provide insights into synergistic effects or potential side effects when used in combination therapies .

Several compounds share structural similarities with 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, each with unique properties:

Compound NameMolecular FormulaKey Features
2-Hydroxy-5-methylpyridineC6H7NOLacks hydroxymethyl group; primarily used as an intermediate.
4-HydroxymethylpyridineC6H7NOSimilar structure but different substitution pattern; used in agrochemicals.
3-HydroxymethylpyridineC6H7NODifferent position of hydroxymethyl; exhibits distinct biological activities.

The uniqueness of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one lies in its specific substitution pattern and functional groups, which contribute to its diverse reactivity and biological activity compared to these similar compounds .

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Wikipedia

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Dates

Modify: 2023-08-16

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